2-Bromo-4-chloro-6-fluorotoluene
Description
Significance of Halogenated Aromatic Compounds in Contemporary Organic Synthesis and Advanced Materials Science
Halogenated aromatic compounds are fundamental building blocks in modern organic synthesis. Their utility stems from the reactivity of the carbon-halogen bond, which can participate in a variety of coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This has made them indispensable in the pharmaceutical and agrochemical industries for the synthesis of complex molecules. ncert.nic.in For instance, chlorine-containing compounds are found in antibiotics like chloramphenicol, and other halogenated compounds are used in antimalarial drugs and anesthetics. ncert.nic.indrishtiias.com
In the field of advanced materials science, halogenation is a key strategy for tuning the electronic and photophysical properties of organic materials. acs.org The introduction of halogens can influence the energy levels of molecular orbitals, which is crucial for the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.org The specific type and position of the halogen atom can impact intermolecular interactions and solid-state packing, which are critical for charge transport in these devices.
Overview of Multi-Halogenated Toluene (B28343) Frameworks in Academic Research
Multi-halogenated toluene frameworks are toluene molecules substituted with multiple halogen atoms. These compounds are of particular interest in academic research due to the unique combination of a reactive methyl group and multiple halogen substituents on the aromatic ring. wikipedia.org The methyl group can undergo various reactions, such as benzylic bromination, while the halogen atoms provide sites for cross-coupling reactions. wikipedia.org This dual reactivity makes them versatile scaffolds for the synthesis of a wide range of organic molecules.
Researchers are actively exploring the synthesis and reactivity of these frameworks to develop new synthetic methodologies and to create novel functional molecules. The precise arrangement of different halogens on the toluene ring can lead to regioselective reactions, allowing for the controlled and predictable synthesis of complex target molecules.
Specific Research Relevance of 2-Bromo-4-chloro-6-fluorotoluene within Organohalogen Chemistry
This compound is a tri-halogenated toluene that has garnered attention in organohalogen chemistry due to its distinct substitution pattern. The presence of three different halogen atoms (bromine, chlorine, and fluorine) at specific positions on the toluene ring offers a high degree of synthetic versatility. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective transformations, making it a valuable intermediate in the synthesis of complex, highly substituted aromatic compounds.
The bromine atom is typically the most reactive towards common cross-coupling reactions, followed by chlorine, while the fluorine atom is generally the least reactive. This hierarchy of reactivity enables chemists to perform sequential reactions, introducing different functional groups at specific positions on the aromatic ring. This level of control is highly sought after in the design and synthesis of new pharmaceutical candidates, agrochemicals, and materials with tailored properties.
Below is a data table summarizing some of the key properties of this compound and related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1082040-50-3 | C₇H₅BrClF | 223.47 |
| 2-Bromo-6-fluorotoluene | 1422-54-4 | C₇H₆BrF | 189.03 |
| 2-Bromo-4-fluorotoluene (B74383) | 1422-53-3 | C₇H₆BrF | 189.03 |
| 2-Bromo-4-chloro-6-fluorophenol | 886499-88-3 | C₆H₃BrClFO | 225.44 nih.gov |
| 2-Bromo-4-chloro-6-fluoroaniline | 195191-47-0 | C₆H₄BrClFN | 224.46 sigmaaldrich.comnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-5-chloro-3-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIIZLQZXRJLQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271184 | |
| Record name | 1-Bromo-5-chloro-3-fluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-50-3 | |
| Record name | 1-Bromo-5-chloro-3-fluoro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-5-chloro-3-fluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Elucidation of 2 Bromo 4 Chloro 6 Fluorotoluene
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly halogenated and electron-deficient aromatic compounds. wikipedia.orgnumberanalytics.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. openstax.orgmasterorganicchemistry.com
Influence of Multiple Halogen Substituents on Reactivity and Regioselectivity
In 2-Bromo-4-chloro-6-fluorotoluene, the three halogen atoms (bromine, chlorine, and fluorine) act as electron-withdrawing groups, activating the aromatic ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com This activation is a general feature of aryl halides bearing electron-withdrawing substituents. openstax.org The regioselectivity of SNAr reactions on polyhalogenated compounds is determined by two primary factors: the ability of the substituent to stabilize the Meisenheimer complex and the leaving group's ability.
The order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the initial nucleophilic attack and the formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.
Mechanistic Studies of Directed Nucleophilic Attack in Multi-Halogenated Systems
While general SNAr mechanisms are well-understood, recent research has uncovered directed SNAr reactions where a directing group on the substrate can control the regioselectivity of the substitution. For instance, studies on ortho-iodobenzamides have shown that an amide directing group can lead to highly specific ortho-substitution, even without the presence of strong electron-withdrawing groups. rsc.org
In the case of this compound, the methyl group is not a directing group for nucleophilic attack. Therefore, the regioselectivity is primarily dictated by the electronic properties of the halogen substituents themselves. The attack will likely occur at the most electron-deficient carbon atom bearing a halogen. Given the relative electronegativities (F > Cl > Br), the C-F bond is the most polarized, making the C-6 position a prime target for nucleophilic attack. Following the formation of the Meisenheimer complex, the subsequent elimination of the halide ion would lead to the substitution product. libretexts.org It is important to note that in some systems, particularly in the gas phase, competition between SNAr and SN2-type reactions at the halogen atom (dehalogenation) can occur. nih.gov
Electrophilic Aromatic Substitution (EAS) Reactivity Profiles
Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reactivity and regioselectivity of EAS are heavily influenced by the electronic and steric nature of the substituents already present on the ring. wikipedia.orgunizin.org
Steric and Electronic Effects of Multiple Halogen Atoms and the Methyl Group on Ring Reactivity
The substituents on the this compound ring have competing effects on its reactivity towards electrophiles.
Halogens (Br, Cl, F): Halogens are deactivating groups for EAS due to their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less attractive to electrophiles. unizin.orglibretexts.org However, they are ortho- and para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the Wheland intermediate or sigma complex) formed during the reaction. libretexts.orglibretexts.org This resonance stabilization is most effective when the electrophile adds to the ortho or para positions relative to the halogen. libretexts.org
Methyl Group (CH₃): The methyl group is an activating group and is also ortho- and para-directing. unizin.orglibretexts.org It donates electron density to the ring through an inductive effect and hyperconjugation, thereby stabilizing the cationic intermediate and increasing the reaction rate compared to benzene (B151609). libretexts.org
C-2 Bromo: Directs ortho (to C-3) and para (to C-5).
C-4 Chloro: Directs ortho (to C-3 and C-5).
C-6 Fluoro: Directs ortho (to C-5) and para (to C-3).
C-1 Methyl: Directs ortho (no open position) and para (to C-4, which is blocked).
Both available positions (C-3 and C-5) are activated by resonance from the adjacent halogens. Position C-3 is ortho to the C-2 bromo and C-4 chloro groups, and para to the C-6 fluoro group. Position C-5 is ortho to the C-4 chloro and C-6 fluoro groups, and para to the C-2 bromo group. Steric hindrance will also play a significant role. libretexts.org Attack at the C-3 position is sterically hindered by the adjacent methyl and bromo groups. Attack at the C-5 position is less sterically hindered, being flanked by a chloro and a fluoro group. Therefore, electrophilic substitution is most likely to occur at the C-5 position.
Competitive Halogenation and Dehalogenation Reactions
Under certain conditions, aromatic compounds can undergo dehalogenation reactions, which can compete with further halogenation. Reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, can occur in the presence of strong bases or reducing agents and can sometimes proceed through radical mechanisms. rsc.orgnih.gov
Furthermore, copper and its compounds can catalyze both halogenation and dehalogenation of aromatic compounds, depending on the reaction conditions. mdpi.com For a polyhalogenated molecule like this compound, subjecting it to halogenation conditions could potentially lead to the replacement of one of the existing halogens (a halogen-halogen exchange) or the addition of another halogen if any positions were available, though this is unlikely given the substitution pattern. More plausibly, under dehalogenation conditions, one of the existing halogen atoms could be removed.
Radical Reactions and Bond Dissociation Energetics
Radical reactions involving this compound would likely be initiated by the homolytic cleavage of one of the carbon-halogen bonds. The ease of this cleavage is inversely related to the bond dissociation energy (BDE). The BDEs for aryl-halogen bonds generally follow the trend C-F > C-Cl > C-Br > C-I.
| Bond | Typical Bond Dissociation Energy (kJ/mol) |
| C-F (in C₆F₆) | ~544 |
| C-Cl (in C₆H₅Cl) | ~397 |
| C-Br (in C₆H₅Br) | ~336 |
| C-I (in C₆H₅I) | ~272 |
| C-H (in Benzene) | ~473 |
This table provides general BDE values for aryl-halogen bonds. Specific values for this compound may vary due to the influence of other substituents.
Based on these general BDE values, the C-Br bond is the weakest among the carbon-halogen bonds in this compound. Consequently, radical reactions are most likely to be initiated by the cleavage of the C-Br bond to form an aryl radical. This aryl radical could then participate in a variety of subsequent reactions, such as hydrogen abstraction from a solvent molecule or reaction with other radical species. The abstraction of a hydrogen atom by a radical from the methyl group is also a possible pathway, leading to a benzyl-type radical.
Generation and Reactivity of Benzylic Radicals from Toluene (B28343) Derivatives
The benzylic position of toluene and its derivatives is known to be susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical. pearson.comkhanacademy.orgyoutube.com For this compound, the generation of a benzylic radical would involve the homolytic cleavage of a C-H bond of the methyl group. This process is typically initiated by light or a radical initiator, such as peroxides. youtube.com
The stability of the benzylic radical is a key factor in its formation. The presence of halogen atoms on the aromatic ring can influence the stability of the benzylic radical through inductive and resonance effects. While halogens are generally electron-withdrawing, their ability to donate a lone pair of electrons via resonance can also play a role. The net effect of the bromo, chloro, and fluoro substituents on the stability of the 2-bromo-4-chloro-6-fluorobenzyl radical would determine the ease of its formation compared to toluene.
Once formed, the 2-bromo-4-chloro-6-fluorobenzyl radical would be a reactive intermediate, capable of participating in various reactions. A common reaction is halogenation, where the radical abstracts a halogen atom from a source like N-bromosuccinimide (NBS) to form a benzyl (B1604629) halide. youtube.comyoutube.com This reaction is highly regioselective for the benzylic position due to the stability of the intermediate radical.
Photochemical and Electrochemical Reductions of Aryl Halides and Haloaromatics
Aryl halides can undergo reduction through photochemical and electrochemical methods, leading to the cleavage of the carbon-halogen bond. scielo.org.mx For a polyhalogenated compound like this compound, the relative reactivity of the C-Br, C-Cl, and C-F bonds towards reduction is a critical aspect. Generally, the ease of reduction of carbon-halogen bonds follows the order C-I > C-Br > C-Cl > C-F.
Photochemical Reduction: Photochemical reduction of aryl halides typically involves the excitation of the molecule by UV light, leading to the formation of an excited state that can then undergo dehalogenation. The presence of a hydrogen donor is often required to complete the reduction process. For this compound, it is anticipated that photochemical reduction would preferentially cleave the C-Br bond, being the weakest of the carbon-halogen bonds present.
Electrochemical Reduction: Electrochemical reduction offers a controlled method for the dehalogenation of aryl halides. scielo.org.mx The reduction potential of each carbon-halogen bond determines the selectivity of the process. It is expected that the C-Br bond in this compound would be reduced at a less negative potential than the C-Cl and C-F bonds. By carefully controlling the applied potential, it might be possible to achieve selective de-bromination. The complete reduction of all halogen atoms would require more negative potentials. The electrochemical reduction of toluene itself to methylcyclohexane (B89554) has been studied, highlighting the possibility of ring hydrogenation under certain conditions. researchgate.netmdpi.com
Metal-Mediated and Catalytic Transformations
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with broad applications in organic synthesis. scispace.com For this compound, the differential reactivity of the three halogen atoms provides opportunities for selective functionalization.
Cross-Coupling Chemistry for C-C, C-N, and C-X Bond Formation
The order of reactivity for halogens in many palladium-catalyzed cross-coupling reactions is generally I > Br > Cl. The C-F bond is typically the least reactive. This differential reactivity allows for sequential cross-coupling reactions on polyhalogenated substrates.
For this compound, it is highly probable that the C-Br bond would be the most reactive site for standard cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. By choosing appropriate reaction conditions (catalyst, ligand, temperature), one could selectively couple a nucleophile at the C-Br position while leaving the C-Cl and C-F bonds intact.
Subsequent functionalization at the C-Cl position would require more forcing conditions. The C-F bond would likely remain unreactive under typical cross-coupling conditions, offering a handle for further transformations if desired.
Table 1: Predicted Selectivity in Cross-Coupling Reactions of this compound
| Coupling Reaction | Predicted Primary Reactive Site | Rationale |
| Suzuki Coupling | C-Br | Higher reactivity of C-Br bond in oxidative addition. |
| Heck Reaction | C-Br | Higher reactivity of C-Br bond in oxidative addition. |
| Buchwald-Hartwig Amination | C-Br | Higher reactivity of C-Br bond in oxidative addition. |
| Sonogashira Coupling | C-Br | Higher reactivity of C-Br bond in oxidative addition. |
Mechanistic Insights into Catalytic Cycles and Intermediate Characterization
The mechanism of a typical palladium-catalyzed cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.
In the case of this compound, the initial and most facile oxidative addition step would involve the C-Br bond to a low-valent palladium(0) complex. This would form a palladium(II) intermediate. The subsequent transmetalation with an organometallic reagent (in Suzuki or Stille coupling) or coordination of an amine (in Buchwald-Hartwig amination) followed by reductive elimination would yield the coupled product and regenerate the palladium(0) catalyst.
The characterization of intermediates in such catalytic cycles is often challenging due to their transient nature. However, studies on related polyhalogenated aromatic compounds have utilized techniques like NMR spectroscopy and mass spectrometry to identify and characterize key intermediates, providing valuable mechanistic insights. The electronic and steric effects of the chloro and fluoro substituents would influence the rates of the individual steps in the catalytic cycle.
Advanced Spectroscopic and Analytical Methodologies for Research on 2 Bromo 4 Chloro 6 Fluorotoluene
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 2-Bromo-4-chloro-6-fluorotoluene, both ¹⁹F NMR and multidimensional NMR techniques are particularly powerful.
Fluorine-19 NMR is a highly sensitive technique used to analyze fluorinated organic compounds. The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp signals with a wide chemical shift range that is highly sensitive to the local electronic environment.
In this compound, the single fluorine atom's chemical shift provides a unique probe into the electronic effects of the adjacent bromine, chlorine, and methyl substituents on the aromatic ring. The resonance of the fluorine atom is influenced by the inductive and mesomeric effects of these groups. Due to the sensitivity of ¹⁹F chemical shifts, this technique is valuable for confirming the success of synthetic steps leading to the target molecule and for detecting the presence of any fluorinated impurities or isomers. nih.gov Furthermore, coupling between the ¹⁹F nucleus and nearby protons (³JHF and ⁴JHF) would result in a complex splitting pattern in both the ¹⁹F and ¹H spectra, aiding in the definitive assignment of the aromatic proton signals.
Research Findings: While a specific spectrum for this compound is not widely published, data from analogous compounds such as 4-fluorotoluene can be used for prediction. spectrabase.com The chemical shift is significantly influenced by solvent and ortho, meta, and para substituents. The presence of electron-withdrawing halogens (Br and Cl) ortho and para to the fluorine atom in this compound would be expected to shift the ¹⁹F signal downfield compared to simpler fluorotoluenes.
Table 1: Predicted ¹⁹F and ¹H NMR Data for this compound (Note: Predicted values are based on established substituent effects in halogenated aromatic systems. Actual experimental values may vary.)
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹⁹F | 6 | -110 to -125 | Triplet of doublets (td) | ³JHF, ⁴JHF |
| ¹H | 3 | ~7.3 | Doublet (d) | ⁴JHF |
| ¹H | 5 | ~7.1 | Doublet (d) | ³JHF |
| ¹H (CH₃) | 1 | ~2.3 | Singlet (s) | - |
For unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, multi-dimensional NMR experiments are essential. nih.govresearchgate.netbitesizebio.com
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between the two aromatic protons, confirming their spatial proximity (typically a 4-bond meta-coupling in this substitution pattern).
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the aromatic proton signals at positions 3 and 5 to their respective carbon atoms and the methyl proton signal to the methyl carbon.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for assigning the quaternary (non-protonated) carbon atoms. For instance, the methyl protons would show correlations to C1, C2, and C6, while the aromatic protons would show correlations to several other carbons in the ring, allowing for the complete assignment of the carbon skeleton.
These techniques, used in concert, provide irrefutable evidence for the connectivity and substitution pattern of this compound. nih.gov
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of this compound (C₇H₆BrClF).
A key feature in the mass spectrum of this compound is its distinctive isotopic pattern, arising from the natural abundance of isotopes for chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%) and bromine (⁷⁹Br ≈ 50%, ⁸¹Br ≈ 50%). libretexts.orgyoutube.com This results in a characteristic cluster of peaks for the molecular ion (M).
The M peak corresponds to the ion containing ³⁵Cl and ⁷⁹Br.
The M+2 peak, of roughly 1.3 times the intensity of M, corresponds to ions containing either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br.
The M+4 peak, of roughly 0.3 times the intensity of M, corresponds to the ion containing ³⁷Cl and ⁸¹Br.
This unique "M, M+2, M+4" pattern is a definitive signature for a molecule containing one bromine and one chlorine atom, providing strong evidence for the compound's identity. nih.gov
Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₇H₆BrClF)
| m/z (Da) | Isotopic Composition | Relative Abundance (%) |
| 221.9328 | C₇H₆³⁵Cl⁷⁹BrF | 100.0 |
| 223.9308 | C₇H₆³⁷Cl⁷⁹BrF / C₇H₆³⁵Cl⁸¹BrF | 131.7 |
| 225.9278 | C₇H₆³⁷Cl⁸¹BrF | 31.4 |
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures, such as those encountered during reaction monitoring or in environmental samples. uoguelph.ca
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of this compound, GC-MS is an ideal technique for its analysis. acs.orgacs.org The sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector, providing a mass spectrum for each separated compound. This allows for the identification of the desired product, starting materials, byproducts, and intermediates in a reaction mixture. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is often preferred for volatile, thermally stable compounds, LC-MS is a powerful alternative, particularly for less volatile or thermally labile compounds that might be present in a reaction mixture. rsc.orgnih.gov In LC-MS, separation occurs in the liquid phase. For a compound like this compound, reverse-phase LC could be used, followed by detection using an MS technique such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), although the former is often more suitable for relatively nonpolar small molecules.
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, a single-crystal X-ray diffraction experiment would provide a wealth of information. researchgate.net
Molecular Structure Confirmation: The technique would confirm the connectivity of the atoms and the substitution pattern on the benzene (B151609) ring, providing precise measurements of bond lengths, bond angles, and torsion angles. acs.org This data serves as the ultimate proof of the molecular structure.
Intermolecular Interactions: The analysis of the crystal packing would reveal the nature and geometry of non-covalent interactions between molecules in the solid state. For this compound, several types of interactions could be anticipated:
Halogen Bonding: The electrophilic region on the bromine or chlorine atoms could interact with nucleophilic sites on adjacent molecules.
π-π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal lattice. acs.org
C-H···F or C-H···Cl/Br Hydrogen Bonds: Weak hydrogen bonds involving the methyl or aromatic protons and halogen atoms on neighboring molecules could play a role in the crystal packing.
Understanding these intermolecular forces is crucial for predicting and explaining the material's physical properties, such as melting point and solubility. The analysis often involves examining Hirshfeld surfaces to visualize and quantify the different types of intermolecular contacts. researchgate.netmdpi.com
Table 3: Representative Crystallographic Data Parameters Obtainable for this compound (Note: These are examples of parameters that would be determined from an X-ray diffraction experiment. The values are hypothetical.)
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell. | a = 8.5, b = 12.2, c = 7.9 |
| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105, γ = 90 |
| C-Br Bond Length (Å) | The distance between the Carbon and Bromine atoms. | ~1.90 |
| C-Cl Bond Length (Å) | The distance between the Carbon and Chlorine atoms. | ~1.74 |
| C-F Bond Length (Å) | The distance between the Carbon and Fluorine atoms. | ~1.36 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation and qualitative analysis of molecules like this compound. These methods probe the vibrational and rotational modes of molecules, providing a unique spectral "fingerprint" that is highly specific to the compound's structure and the functional groups it contains. nih.govmdpi.com
Key spectral regions and their corresponding vibrational assignments for this compound include:
Aromatic C-H Stretching: The vibrations of the hydrogen atoms attached to the aromatic ring typically appear in the 3100-3000 cm⁻¹ region.
Methyl C-H Stretching: The aliphatic C-H bonds of the methyl group give rise to characteristic stretching vibrations, usually found between 2980 and 2870 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring produce a series of bands in the 1620-1400 cm⁻¹ range. The substitution pattern influences the exact position and intensity of these peaks.
Methyl Group Deformations: Asymmetric and symmetric bending (deformation) modes of the methyl group are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively. researchgate.net
C-Halogen Stretching: The vibrations of the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-F stretch is typically the highest in frequency (around 1250-1000 cm⁻¹), followed by the C-Cl stretch (around 850-550 cm⁻¹) and the C-Br stretch (around 690-515 cm⁻¹). The precise location of these bands can be influenced by their position on the aromatic ring and coupling with other vibrations.
Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the remaining aromatic C-H bonds are highly characteristic of the substitution pattern and appear in the 900-700 cm⁻¹ region. tum.de
Beyond structural confirmation, these spectroscopic techniques are invaluable for monitoring the progress of chemical reactions. For instance, in a synthesis reaction where this compound is the target product, IR or Raman spectroscopy can be used to track the disappearance of vibrational bands specific to the starting materials and the concurrent emergence of bands characteristic of the product. This real-time or quasi-real-time analysis allows researchers to assess reaction kinetics, determine endpoints, and identify the formation of any significant byproducts without the need for complex sample workup.
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Associated Functional Group/Motion |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Aryl C-H |
| Aliphatic C-H Stretch | 2980 - 2870 | Methyl (CH₃) |
| Aromatic C=C Stretch | 1620 - 1400 | Benzene Ring |
| Methyl Asymmetric Bending | ~1460 | Methyl (CH₃) |
| Methyl Symmetric Bending | ~1380 | Methyl (CH₃) |
| C-F Stretch | 1250 - 1000 | Aryl-Fluorine |
| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Aryl C-H |
| C-Cl Stretch | 850 - 550 | Aryl-Chlorine |
| C-Br Stretch | 690 - 515 | Aryl-Bromine |
Advanced Chromatographic Techniques for Separation and Purity Assessment in Research (e.g., HPLC, GC, GCxGC)
Chromatography is an essential analytical methodology in chemical research for the separation, identification, and quantification of compounds in a mixture. For a volatile, halogenated aromatic compound like this compound, several advanced chromatographic techniques are particularly well-suited for its analysis and purity assessment.
Gas Chromatography (GC) is often the preferred method for analyzing volatile and thermally stable compounds like substituted toluenes. oup.comnih.govkelid1.ir In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or hydrogen). Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. For the analysis of this compound, a non-polar or mid-polarity column (e.g., based on 5% phenyl polysiloxane) is typically effective. Detection is commonly performed using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern. GC-MS is particularly powerful for confirming the identity of the target compound and for identifying unknown impurities in a sample.
High-Performance Liquid Chromatography (HPLC) provides a complementary approach, particularly for less volatile compounds or as an alternative separation technique. rsc.orgoup.com For halogenated aromatic compounds, reversed-phase HPLC is a common choice, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of methanol or acetonitrile and water). chromforum.orgwur.nl However, achieving good separation of structurally similar isomers can be challenging on standard C18 columns. Specialized stationary phases, such as those with pentafluorophenyl (PFP) or phenyl-hexyl functionalities, can offer enhanced selectivity for halogenated and aromatic compounds through specific π-π and dipole-dipole interactions. chromforum.org Detection in HPLC is typically accomplished with a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at specific wavelengths.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) represents a significant advancement in separation science, offering vastly superior resolving power compared to conventional one-dimensional GC. dioxin20xx.orgazom.comchemistry-matters.com This technique is ideal for the analysis of complex samples, such as crude reaction mixtures or environmental extracts, where this compound might be present alongside numerous isomers and other byproducts. dioxin20xx.org In a GCxGC system, two columns with different stationary phases are coupled via a modulator. The entire effluent from the first column is sequentially trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation. chemistry-matters.comunito.it This results in a two-dimensional chromatogram with an exceptionally high peak capacity, enabling the separation of co-eluting compounds and providing a structured, class-based separation of the components in the mixture. azom.com When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC-TOFMS becomes an unparalleled tool for both targeted purity assessment and non-targeted screening for trace-level impurities.
| Technique | Typical Column(s) | Mobile/Carrier Phase | Common Detector(s) | Primary Application |
|---|---|---|---|---|
| GC | Capillary, e.g., 5% Phenyl Polysiloxane (30 m x 0.25 mm) | Helium or Hydrogen | FID, MS | Routine purity assessment, quantification of volatile impurities. |
| HPLC | Reversed-Phase, e.g., C18, PFP, Phenyl-Hexyl (150 mm x 4.6 mm) | Acetonitrile/Water or Methanol/Water Gradient | DAD, UV-Vis | Alternative separation, analysis of less volatile impurities. |
| GCxGC | 1st Dim: Non-polar (e.g., 5% Phenyl); 2nd Dim: Polar (e.g., 50% Phenyl or WAX) | Helium or Hydrogen | FID, µECD, TOFMS | High-resolution separation of complex mixtures, isomer differentiation, trace impurity analysis. |
Computational and Theoretical Investigations of 2 Bromo 4 Chloro 6 Fluorotoluene
Quantum Chemical Methods for Electronic Structure Analysis
Quantum chemical methods are fundamental to analyzing the electronic characteristics of a molecule. These approaches model the molecule's electron distribution, which dictates its physical and chemical properties.
Density Functional Theory (DFT) and ab initio methods are two of the most powerful classes of computational tools for predicting molecular properties. Ab initio methods are based purely on theoretical principles without the use of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a balance of accuracy and computational efficiency. researchgate.net For a molecule like 2-bromo-4-chloro-6-fluorotoluene, these methods are used to optimize the molecular geometry, determining the most stable arrangement of atoms in three-dimensional space. From this optimized structure, various properties can be calculated.
A study on the related compound 2-bromo-6-chloro-4-fluoroaniline (B1268482) utilized both Hartree-Fock (HF), an ab initio method, and DFT (at the B3LYP level) to compute optimized geometrical parameters. researchgate.net Similar calculations for this compound would yield crucial data on bond lengths (e.g., C-Br, C-Cl, C-F, C-C, and C-H bonds), bond angles, and dihedral angles. These structural parameters are essential for understanding the steric and electronic effects of the three different halogen substituents and the methyl group on the benzene (B151609) ring.
Table 1: Representative Molecular Properties Calculable by DFT and Ab Initio Methods
| Property | Description | Significance for this compound |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Determines the molecule's shape and steric accessibility. |
| Bond Lengths & Angles | Distances between atomic nuclei and angles between bonds. | Reveals the influence of halogen electronegativity and size on the aromatic ring structure. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Indicates the charge separation due to the electronegative halogens and the methyl group. |
| Vibrational Frequencies | Frequencies at which the molecule's bonds vibrate. | Correlates with experimental Infrared (IR) and Raman spectra for compound identification. researchgate.net |
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive. For this compound, the locations of the HOMO and LUMO on the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron (related to E_HOMO).
Electron Affinity (A): The energy released when an electron is added (related to E_LUMO).
Electronegativity (χ): The ability of an atom or molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
These descriptors provide a quantitative framework for predicting how the molecule will behave in a chemical reaction.
The distribution of electron density in a molecule is rarely uniform. In multi-halogenated systems like this compound, the high electronegativity of the fluorine, chlorine, and bromine atoms causes a significant redistribution of charge. This can be visualized using Molecular Electrostatic Potential (MEP) maps.
MEP maps illustrate the electrostatic potential on the surface of a molecule. Different colors represent different potential values:
Red: Regions of most negative potential, rich in electrons, and prone to electrophilic attack. In this molecule, this would likely be concentrated near the highly electronegative fluorine atom.
Blue: Regions of most positive potential, electron-poor, and susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map would show negative potential around the halogens, with fluorine exhibiting the most negative potential. The aromatic ring itself and the hydrogen atoms of the methyl group would show areas of positive potential. researchgate.net These maps are invaluable for understanding intermolecular interactions and predicting sites of reactivity. researchgate.net
Reaction Mechanism Predictions and Transition State Theory
Computational chemistry is also a key tool for elucidating the step-by-step processes of chemical reactions.
When a molecule undergoes a chemical reaction, it typically must pass through a high-energy state known as the transition state. The energy required to reach this state from the reactants is the activation energy (Ea). Transition State Theory allows for the calculation of this energy barrier. A high activation energy indicates a slow reaction, while a low activation energy suggests a faster reaction.
For this compound, these calculations could predict the feasibility of various reactions, such as nucleophilic aromatic substitution. For example, a computational study could compare the activation energies for a nucleophile attacking the carbon attached to the bromine versus the carbon attached to the chlorine, thereby predicting which halogen is a better leaving group under specific conditions. By mapping the entire reaction coordinate from reactants to products via the transition state, the most favorable reaction pathway can be identified. libretexts.org
Reactions are rarely performed in the gas phase; they almost always occur in a solvent. The solvent can have a profound impact on reaction rates and mechanisms by stabilizing or destabilizing reactants, products, and transition states. Computational models can account for these solvent effects using either implicit models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included in the calculation).
A developing area of research is the study of reactions in microdroplets. Reactions in these tiny, solvent-confined environments can be dramatically accelerated compared to bulk solution. Simulating the unique interface and solvation environment within a microdroplet could reveal novel reactivity for this compound that would not be anticipated from conventional gas-phase or bulk-solvent models.
Spectroscopic Property Predictions and Correlation with Experimental Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations of NMR chemical shifts are based on the principle that the local electronic environment influences the magnetic shielding of a nucleus. ucl.ac.uk The diverse electronegativity and spatial arrangement of bromine, chlorine, and fluorine atoms in this compound are expected to induce significant variations in the chemical shifts of the aromatic protons and carbons. By analyzing related compounds, it is anticipated that the fluorine atom, being the most electronegative, will exert a strong deshielding effect on adjacent nuclei.
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Computational methods can predict these vibrational frequencies, which correspond to specific stretching, bending, and torsional motions of the atoms. The predicted vibrational spectrum serves as a theoretical fingerprint of the molecule, aiding in the analysis of experimental spectra. For instance, studies on similar halogenated phenols and anilines have demonstrated a good correlation between DFT-calculated and experimentally observed vibrational frequencies. researchgate.netresearchgate.net
Below are predicted spectroscopic data for this compound based on computational studies of analogous compounds.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| H-3 | 7.3 - 7.5 |
| H-5 | 7.0 - 7.2 |
| CH₃ | 2.2 - 2.4 |
Note: These are estimated values based on data from similar halogenated toluenes. chemicalbook.comchemicalbook.com
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretching | 3100 - 3000 |
| C-C aromatic stretching | 1600 - 1400 |
| C-F stretching | 1250 - 1100 |
| C-Cl stretching | 850 - 750 |
| C-Br stretching | 700 - 600 |
Note: These are estimated ranges based on data from halogenated benzenes and related compounds. researchgate.netresearchgate.net
Conformational Analysis and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Interactions)
The three-dimensional structure and non-covalent interactions of this compound are critical in determining its physical and chemical behavior. Computational methods are instrumental in exploring the conformational landscape and identifying potential intermolecular interactions.
Conformational Analysis:
The primary conformational flexibility in this compound arises from the rotation of the methyl group. While the energy barrier for this rotation is generally low in toluene (B28343) derivatives, the presence of a bulky bromine atom and an electronegative fluorine atom at the ortho positions could introduce a slight preference for a specific staggered conformation to minimize steric hindrance.
Intermolecular Interactions:
The halogen atoms in this compound are expected to be key players in its intermolecular interactions.
Halogen Bonding: Halogen atoms, particularly bromine and chlorine, can act as electrophilic centers (σ-holes) and participate in halogen bonding with electron-rich atoms like oxygen or nitrogen on neighboring molecules. Studies on other halogenated aromatic compounds have shown the significance of these interactions in crystal packing. researchgate.net
Hydrogen Bonding: While the molecule itself does not possess classical hydrogen bond donors, the fluorine and chlorine atoms can act as weak hydrogen bond acceptors. In the presence of suitable donor molecules, weak C-H···F and C-H···Cl interactions may occur.
π-π Interactions: The aromatic ring of this compound can engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-system of one molecule and the electron-deficient π-system of another, are a common feature in the solid-state structures of aromatic compounds.
A summary of the potential intermolecular interactions is provided in the table below.
Predicted Intermolecular Interactions for this compound
| Interaction Type | Participating Atoms/Groups | Significance |
| Halogen Bonding | Br···X, Cl···X (where X is an electronegative atom) | Potentially significant for crystal packing and molecular recognition. |
| Weak Hydrogen Bonding | C-H···F, C-H···Cl | Likely to be weak but may contribute to overall crystal stability. |
| π-π Stacking | Aromatic rings | Contributes to the cohesive energy of the solid state. |
Note: The presence and strength of these interactions are predictions based on the molecular structure and data from related compounds. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Multi-Step Organic Synthesis
2-Bromo-4-chloro-6-fluorotoluene is a strategic intermediate in multi-step organic synthesis, particularly for constructing complex molecular architectures found in agrochemicals and pharmaceuticals. The differential reactivity of the carbon-halogen bonds is key to its utility; the C-Br bond is the most susceptible to metallation (e.g., Grignard formation or lithium-halogen exchange) or cross-coupling reactions, leaving the more robust C-Cl and C-F bonds intact for subsequent transformations.
This selective reactivity allows chemists to introduce various substituents at specific positions on the aromatic ring. Furthermore, the methyl group can be functionalized, for example, through free-radical bromination to form a benzyl (B1604629) bromide derivative. This derivative, such as 2-Bromo-6-chloro-4-fluorobenzylbromide, is itself a powerful intermediate used in the synthesis of agrochemicals and pharmaceuticals. evitachem.com The synthesis of related halogenated phenolic compounds, such as 2-bromo-4-fluoro-6-nitrophenol, for use as fungicides and herbicides underscores the importance of such polyhalogenated scaffolds in the agrochemical industry. google.com
Table 1: Examples of Related Halogenated Intermediates and Their Applications
| Intermediate Compound | Starting Material (Example) | Application Area |
| 2-Bromo-4-fluoro-6-nitrophenol | 2-Bromo-4-fluorophenol | Agrochemicals (Fungicide, Herbicide) google.com |
| 2-Bromo-6-fluorobenzaldehyde | 2-Bromo-6-fluorotoluene | Pharmaceutical Synthesis (PDE4 inhibitors) google.com |
| 2-Bromo-6-chloro-4-fluorobenzylbromide | 6-Chloro-4-fluorotoluene derivative | Pharmaceuticals, Agrochemicals evitachem.com |
Development of Novel Reagents and Catalysts Utilizing Polyhalogenated Aromatic Scaffolds
Polyhalogenated aromatic scaffolds like this compound are instrumental in the development of novel reagents and catalysts. The strong electron-withdrawing inductive effects of the halogen atoms significantly modify the electronic properties of the aromatic ring, which can be harnessed to tune the reactivity and selectivity of catalysts.
A key application is in the preparation of novel organometallic reagents. For instance, polyhalogenated arenes can undergo regioselective bromine/magnesium exchange reactions to generate highly functionalized Grignard-type reagents. researchgate.net These reagents, which would be difficult to prepare by other methods, can then be used to build complex molecular structures. The presence of other halogens (chlorine and fluorine) on the ring makes these reagents particularly useful as they remain available for further downstream reactions.
Furthermore, these scaffolds serve as platforms for designing and testing new catalytic systems. For example, nickel-based catalytic systems have been developed for the hydrodehalogenation of recalcitrant halogenated aromatic compounds. mdpi.com The specific pattern of halogens on a molecule like this compound can be used to probe the efficiency and selectivity of such catalysts.
Synthesis of Advanced Functional Materials Incorporating Halogenated Toluene (B28343) Units
The incorporation of halogenated aromatic units is a well-established strategy for creating advanced functional materials with tailored properties, including liquid crystals and polymers.
In the field of liquid crystals, halogen atoms are used to influence molecular polarity, intermolecular interactions, and packing, which in turn dictates the stability and temperature range of the desired liquid crystalline phases (mesophases). The introduction of halogens can lead to the formation of halogen bonds, a type of non-covalent interaction that can be used to assemble supramolecular liquid crystals. rsc.orgrsc.org Research into halogen-containing ferroelectric liquid crystals demonstrates that the specific halogen used can significantly alter mesophase behavior. researchgate.net
In polymer science, halogenation is a powerful tool for modifying material properties. Incorporating units derived from this compound into a polymer backbone can enhance:
Flame Retardancy: Halogenated compounds are known to act as effective flame retardants.
Electronic Properties: Halogenation is an effective strategy to optimize the energy levels of π-conjugated materials, making them suitable for use as organic semiconductors or in high-efficiency solar cells.
Solubility and Processability: The introduction of halogens can alter the solubility of polymers, making them more processable in common organic solvents. The synthesis of soluble halogenated polyphenylenes from dihalogenated benzene (B151609) precursors highlights this approach. dtic.mil
Table 2: Influence of Halogenation on Polymer Properties
| Property | Effect of Incorporating Halogenated Units | Rationale |
| Flame Retardancy | Increased | Halogens interfere with combustion radical chain reactions. |
| Thermal Stability | Generally Increased | High bond energy of C-F and C-Cl bonds. |
| Solubility | Modified | Alters polarity and intermolecular forces, often increasing solubility in organic solvents. dtic.mil |
| Electronic Properties | Tunable Energy Levels | Strong inductive effect of halogens modifies the electronic structure of conjugated systems. |
Design of Probes for Mechanistic Studies in Organic Chemistry
While not its primary application, the distinct reactivity of the three different halogens in this compound makes it an excellent candidate for use as a probe in mechanistic studies. The significant differences in the carbon-halogen bond strengths (C-Br < C-Cl < C-F) and their susceptibility to various reaction conditions allow chemists to investigate the selectivity and mechanism of new reactions.
For example, in the development of a new catalyst for reductive dehalogenation, subjecting this compound to the reaction conditions would provide valuable information.
Selective cleavage of the C-Br bond would indicate a mild and highly selective catalyst.
Cleavage of both C-Br and C-Cl bonds would suggest a more reactive, less selective system.
Inability to cleave the C-F bond is expected in many cases and confirms the high energy barrier for breaking this bond. acs.org
By analyzing the product distribution, researchers can gain deep insights into the catalyst's activity and selectivity. This differential reactivity allows the molecule to act as a chemical reporter, "probing" the subtle details of a reaction pathway and helping to refine reaction conditions or catalyst design.
Future Research Directions and Challenges
Development of More Sustainable and Atom-Economical Synthesis Routes for Polyhalogenated Toluenes
The synthesis of polyhalogenated toluenes traditionally relies on methods that often generate significant waste and utilize hazardous reagents. Future research is increasingly directed towards the development of "green" and sustainable halogenation processes. rsc.org A key goal is to improve atom economy, a measure of the efficiency of a chemical reaction in converting reactants to the desired product. jk-sci.com
Current research in greener halogenation explores the use of hydrogen peroxide as a clean oxidant in combination with halide salts. rsc.orgresearchgate.net This approach is attractive as the only byproduct is water. rsc.org Vanadium and molybdenum complexes have shown promise as catalysts for such oxidative halogenation reactions. rsc.org The development of catalytic systems that can selectively install multiple, different halogen atoms onto an aromatic ring in a controlled manner remains a significant challenge.
| Synthetic Strategy | Advantages | Challenges | Key Research Areas |
| Oxidative Halogenation | Use of clean oxidants (e.g., H2O2, O2), potentially water as the only byproduct. rsc.org | Requires effective catalysts, may need forcing conditions if uncatalyzed. rsc.org | Development of robust vanadium and molybdenum catalysts, optimization of reaction conditions. |
| Electrochemical Halogenation | Avoids the use of chemical oxidants, can be highly selective. | Requires specialized equipment, electrolyte composition and anode material are critical. researchgate.net | Development of new electrode materials and electrolyte systems for improved efficiency and selectivity. |
| Enzyme-Catalyzed Halogenation | High selectivity under mild conditions. | Limited substrate scope, enzyme stability can be an issue. | Discovery and engineering of halogenase enzymes with broader substrate tolerance. |
Future efforts will likely focus on combining these approaches, for instance, using electrochemistry to regenerate a catalytic oxidant in situ, further enhancing the sustainability of the process. The ultimate aim is to develop synthetic routes to compounds like 2-Bromo-4-chloro-6-fluorotoluene that are not only efficient but also have a minimal environmental footprint.
Precision Functionalization and Late-Stage Functionalization Strategies for Complex Systems
The ability to selectively introduce or modify functional groups in a complex molecule, particularly in the later stages of a synthesis, is a major goal in modern organic chemistry. This "late-stage functionalization" (LSF) allows for the rapid diversification of complex structures, which is invaluable in drug discovery and materials science. nih.govwikipedia.org For polyhalogenated toluenes, precision functionalization involves the selective reaction of one halogen over others or the targeted modification of a C-H bond.
Site-selective cross-coupling reactions of polyhalogenated arenes are a powerful tool for building molecular complexity. nih.govescholarship.orgacs.org The challenge lies in differentiating between identical or very similar halogen substituents. nih.govescholarship.org Research in this area is focused on developing new catalyst systems and reaction conditions that can exploit subtle differences in the steric and electronic environments of the C-X bonds. nih.gov
Another promising avenue is the direct functionalization of C-H bonds. rsc.org This approach avoids the need for pre-functionalization, making it highly atom-economical. rsc.org Transition metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in advancing C-H activation/halogenation reactions. beilstein-journals.orgacs.org
| Functionalization Strategy | Description | Key Advantages | Future Research Directions |
| Site-Selective Cross-Coupling | Selective reaction at one halogen position in a polyhalogenated compound. nih.govescholarship.orgacs.org | Allows for the controlled, stepwise introduction of different functional groups. | Development of new ligands and catalysts to control regioselectivity, exploration of photochemical methods. nih.gov |
| Directed C-H Halogenation | A directing group on the molecule guides the halogenation to a specific C-H bond. | High regioselectivity. | Design of new, easily removable directing groups, expansion to a wider range of substrates. |
| Non-Directed C-H Halogenation | Halogenation of C-H bonds based on their intrinsic reactivity. | Avoids the need for directing groups. | Improving selectivity for specific C-H bonds, understanding the role of radical intermediates. |
The development of robust and predictable methods for the precision functionalization of polyhalogenated toluenes will significantly expand their utility as building blocks for novel and complex molecules.
Integration of Advanced Computational and Experimental Approaches for Predictive Chemistry
The complexity of reactions involving polyhalogenated compounds makes the prediction of reactivity and selectivity a significant challenge. The integration of computational chemistry with experimental work offers a powerful approach to accelerate the discovery and optimization of new synthetic methods.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the regioselectivity of electrophilic aromatic substitution reactions. semanticscholar.org For example, by calculating the energies of reaction intermediates, it is possible to predict which position on an aromatic ring is most likely to be halogenated. wuxiapptec.com Calculated NMR chemical shifts and HOMO orbital analysis have also been shown to correlate with the outcome of halogenation reactions in many cases. semanticscholar.orgacs.orgku.dk
Machine learning is also emerging as a valuable tool in predictive chemistry. nih.govstanford.edu By training algorithms on large datasets of known reactions, it is possible to develop models that can predict the products of a reaction, and even suggest suitable reaction conditions. nih.govacs.orgrsc.org These models can help chemists to design more efficient synthetic routes and to identify promising new areas for experimental investigation. acs.org
| Computational Approach | Application in Halogenation Chemistry | Potential Impact |
| Quantum Mechanics (e.g., DFT) | Predicting regioselectivity of halogenation, understanding reaction mechanisms. semanticscholar.orgwuxiapptec.com | Rational design of substrates and catalysts for improved selectivity. |
| Machine Learning | Predicting reaction outcomes, optimizing reaction conditions. nih.govacs.orgrsc.org | Accelerating the discovery of new reactions and synthetic routes. |
| Combined QM/MM Methods | Modeling enzymatic halogenation. | Understanding the principles of biocatalysis to design new, highly selective catalysts. |
The synergy between computational prediction and experimental validation will be crucial for tackling the complex challenges associated with the synthesis and functionalization of polyhalogenated toluenes.
Exploration of Novel Reactivity Modes and Catalytic Systems (e.g., Electrosynthesis, Photoredox Catalysis)
The quest for milder, more selective, and sustainable synthetic methods has led to a growing interest in novel reactivity modes and catalytic systems. Electrosynthesis and photoredox catalysis are two particularly promising areas of research that are poised to have a significant impact on the chemistry of polyhalogenated compounds.
Electrosynthesis uses electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net This can lead to cleaner reactions with improved safety profiles. The electrochemical reduction of halogenated aromatic compounds has been studied on various electrode materials, offering a potential route for selective dehalogenation or functionalization. researchgate.net
Photoredox catalysis utilizes visible light to initiate chemical transformations via single-electron transfer processes. nih.govacs.org This has emerged as a powerful tool for C-H functionalization, allowing for the formation of C-C and C-X bonds under mild conditions. nih.govacs.org By combining photoredox catalysis with other catalytic cycles, such as those involving rhodium or palladium, it is possible to achieve novel and highly selective transformations. d-nb.info
| Catalytic System | Principle | Advantages | Future Research Directions |
| Electrosynthesis | Uses electricity to drive redox reactions. | Avoids chemical redox agents, can be highly controlled. researchgate.net | Development of selective electrode materials and reaction conditions for polyhalogenated compounds. |
| Photoredox Catalysis | Uses light to generate reactive intermediates via single-electron transfer. nih.govacs.org | Mild reaction conditions, enables novel transformations. nih.govacs.org | Design of new photocatalysts, application to a wider range of C-H functionalization reactions. rsc.orgacs.org |
| Dual Catalysis | Combines two different catalytic cycles to achieve a transformation that is not possible with either catalyst alone. | Access to new reaction pathways and selectivities. | Exploration of new catalyst combinations for the functionalization of polyhalogenated toluenes. |
The continued exploration of these and other novel catalytic systems will undoubtedly lead to new and innovative ways to synthesize and manipulate polyhalogenated toluenes like this compound, opening up new possibilities for the creation of valuable molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromo-4-chloro-6-fluorotoluene in laboratory settings?
- Methodological Answer : The synthesis typically involves sequential halogenation of toluene derivatives. For example:
Bromination : Electrophilic substitution using Br₂ in the presence of FeBr₃ or AlBr₃.
Chlorination/fluorination : Directed ortho-metallation (DoM) strategies or halogen exchange reactions (e.g., using Cl₂ or F₂ with appropriate catalysts).
-
Purification : Distillation under reduced pressure (e.g., bp ~170–172°C for analogous bromo-fluorotoluenes ).
-
Precursors : 4-Fluorotoluene derivatives (e.g., 2-Bromo-4-fluorotoluene, bp 170–172°C, d = 1.5200 ) can serve as intermediates.
Table 1 : Key Physical Properties of Related Intermediates
Compound Boiling Point (°C) Density (g/cm³) Reference 2-Bromo-4-fluorotoluene 170–172 1.5200 4-Bromo-2-fluorotoluene 68 (8 mmHg) 1.50
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to resolve halogen-induced shifts.
- X-ray Crystallography : Employ SHELXL for structure refinement and ORTEP-III for visualization .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
Q. How can computational methods like DFT predict the electronic structure of this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals like B3LYP (combining Becke’s exchange and Lee-Yang-Parr correlation ) are recommended.
- Basis Sets : Use polarized basis sets (e.g., 6-311G**) for accurate halogen interactions.
- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data.
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structure determination of halogenated toluenes?
- Methodological Answer :
- Check for Twinning : Use SHELXD to detect pseudo-symmetry .
- Disorder Modeling : Refine atomic positions with SHELXL, accounting for halogen disorder (e.g., Cl/Br occupancy ).
- Validation Tools : Employ R-factor convergence tests and residual density maps .
Q. How to optimize reaction conditions for introducing multiple halogens in toluene derivatives?
- Methodological Answer :
- Stepwise Halogenation : Prioritize fluorination last due to its strong electron-withdrawing effects.
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeBr₃) for regioselectivity.
- Kinetic Control : Monitor reaction progress via GC-MS to avoid over-halogenation.
Q. What are the challenges in modeling non-covalent interactions in halogenated toluenes using density functional theory?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
